3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-13-17(14-20(15-19)26-2)21(24)22-10-9-16-5-7-18(8-6-16)23-11-3-4-12-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBDTBERWVEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Alkoxylation of 4-Hydroxybenzaldehyde
A patent (EP0155335A1) describes bromination of 4-hydroxybenzaldehyde followed by methoxylation using sodium methoxide. For 3,5-dimethoxy substitution:
- Bromination : 4-Hydroxybenzaldehyde is treated with bromine in acetic acid at 30–70°C to yield 3,5-dibromo-4-hydroxybenzaldehyde.
- Methoxylation : Reaction with sodium methoxide in methanol replaces bromine atoms with methoxy groups, producing 3,4,5-trimethoxybenzaldehyde.
- Oxidation : The aldehyde is oxidized to 3,5-dimethoxybenzoic acid using KMnO₄ in acidic conditions (Yield: 85–90%).
Table 1 : Optimization of Methoxylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 70°C | 92 |
| NaOCH₃ Equivalents | 2.5 | 89 |
| Solvent | Methanol | 90 |
Direct Synthesis from 3,5-Dimethoxyaniline
An alternative route (BR112015008171B1) involves:
- Diazotization : 3,5-Dimethoxyaniline is treated with NaNO₂/HCl to form a diazonium salt.
- Hydrolysis : The diazonium salt is hydrolyzed to 3,5-dimethoxybenzoic acid using CuSO₄ in H₂SO₄ (Yield: 78%).
Synthesis of 4-(Pyrrolidin-1-yl)Phenethylamine
Pyrrolidine Synthesis
Pyrrolidine is synthesized via cyclization of putrescine (1,4-diaminobutane) using a nickel catalyst at 100–160°C (US2952688A). Key steps:
Phenethylamine Functionalization
- Nitration : 4-Nitrophenethyl bromide is prepared by bromination of phenethyl alcohol followed by nitration.
- Alkylation : Reaction with pyrrolidine in acetonitrile/K₂CO₃ yields 4-nitro-N-phenethylpyrrolidine.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine (Yield: 95%).
Table 2 : Comparison of Reducing Agents for Nitro Group
| Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | Ethanol | 4 | 95 |
| Fe/HCl | H₂O | 8 | 65 |
| SnCl₂/HCl | EtOH | 6 | 75 |
Amide Coupling Strategies
Schotten-Baumann Reaction
3,5-Dimethoxybenzoic acid is converted to its acid chloride using SOCl₂ or oxalyl chloride. The chloride reacts with 4-(pyrrolidin-1-yl)phenethylamine in dichloromethane (DCM) with NaHCO₃ as base.
Reaction Conditions :
Carbodiimide-Mediated Coupling
EDCI or DCC are preferred for sterically hindered amines (PMC6767998):
- Activation : 3,5-Dimethoxybenzoic acid + EDCI/DMAP in DCM.
- Coupling : Add amine, stir at RT for 24 hours (Yield: 90–94%).
Table 3 : Solvent Optimization for EDCI Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 94 |
| THF | 7.5 | 88 |
| DMF | 36.7 | 72 |
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/isopropanol (3:1) to afford white crystals (Purity: >98%).
Spectroscopic Analysis
- ¹H-NMR (CDCl₃): δ 3.81 (s, 6H, OCH₃), 2.76 (t, 2H, CH₂), 1.85 (m, 4H, pyrrolidine).
- MS (ESI+) : m/z 383.2 [M+H]⁺.
Mechanistic Insights and Side Reactions
Competing Pathways
Computational Studies
DFT calculations (PMC6273168) reveal that EDCI-mediated coupling has a lower activation energy (ΔG‡ = 18.2 kcal/mol) compared to DCC (ΔG‡ = 21.5 kcal/mol).
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed under anhydrous conditions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide may exhibit pharmacological properties that are beneficial in treating various conditions:
- Anticancer Activity : Preliminary studies suggest that benzamide derivatives can act as effective anticancer agents by inhibiting tumor growth and proliferation. For example, compounds with similar structures have shown promising results in inhibiting fibroblast growth factor receptor tyrosine kinases, which are implicated in cancer progression .
- Cognitive Enhancement : Some studies have explored the potential of benzamide derivatives as cognitive enhancers. The modulation of neurotransmitter systems through these compounds could lead to improved memory and learning capabilities. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Neuropharmacology
The compound's structural features suggest it may interact with specific neurotransmitter receptors:
- Dopaminergic Activity : Given its structural similarity to known dopaminergic agents, there is potential for this compound to influence dopamine pathways, which are crucial in mood regulation and cognitive functions.
- Serotonin Receptor Modulation : The presence of the pyrrolidine ring hints at possible interactions with serotonin receptors, which could be beneficial in treating mood disorders .
Synthesis and Structural Studies
The synthesis of this compound involves several steps that can be optimized for yield and purity:
- Synthetic Pathways : The compound can be synthesized through the reaction of appropriate starting materials involving amide coupling techniques. Detailed synthetic routes have been documented in various studies focusing on similar benzamide derivatives .
Case Study 1: Antitumor Activity
A study evaluated a series of benzamide derivatives for their ability to inhibit cancer cell lines. The findings indicated that specific substitutions on the benzamide scaffold significantly enhanced anticancer activity, suggesting that this compound could be a candidate for further development .
Case Study 2: Cognitive Enhancement
In vivo studies have demonstrated that certain benzamide derivatives improve cognitive function in animal models. These studies provide a foundation for exploring this compound's effects on memory and learning processes .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzamide scaffold is a versatile pharmacophore. Below is a detailed comparison of 3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide with analogous compounds, focusing on structural modifications, biological targets, and pharmacological outcomes.
Key Structural and Functional Differences
Phenethyl vs. Pyrimidinyl Side Chains The target compound’s pyrrolidinylphenethyl side chain contrasts with the pyrimidinyl-morpholinopyridinyl group in 3,5-dimethoxy-N-(2-((6-morpholinopyridin-3-yl)amino)-4-(4-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide (). The latter’s extended heterocyclic system enhances kinase binding affinity, particularly for DAPK1/CSF1R, by enabling π-π stacking and hydrogen bonding .
Impact of Methoxy Groups All analogs retain 3,5-dimethoxy substituents on the benzamide core, which likely improve metabolic stability and membrane permeability compared to non-methoxy derivatives .
Biological Target Specificity Replacement of pyrrolidinylphenethyl with morpholinopyridinyl-pyrimidinyl () shifts activity toward dual kinase inhibition, critical for anti-tauopathy effects. The naphthylthiazolyl substituent () may favor hydrophobic interactions in protein-ligand binding, as suggested by its inclusion in the ZINC database for docking studies.
Research Findings and Mechanistic Insights
- Kinase Inhibition: Morpholinopyridinyl-containing analogs () demonstrate nanomolar IC₅₀ values against DAPK1/CSF1R, attributed to interactions with kinase ATP pockets. Molecular docking (Glide XP, ) predicts similar binding modes for the target compound, though experimental validation is needed .
- CNS Penetration : Pyrrolidine and morpholine substituents enhance blood-brain barrier permeability, a trait shared by the target compound and its analogs .
Biological Activity
3,5-Dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound includes a benzamide core with methoxy substitutions and a pyrrolidinyl phenethyl moiety, which may influence its interaction with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 354.4 g/mol
- CAS Number : 953170-60-0
The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter receptors and enzymes. Its structural features enable it to modulate receptor activity, potentially acting as an agonist or antagonist, which can influence various cellular pathways.
Biological Activity
Research indicates that this compound exhibits significant activity in several areas:
- Neuropharmacology : It has been studied for its effects on neurotransmitter systems, particularly in relation to neurological disorders. The interaction with specific receptors may lead to therapeutic effects in conditions such as anxiety or depression.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Some derivatives of benzamide compounds have shown antimicrobial properties against various pathogens, indicating a potential for further exploration in this area.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
In a study examining the effects of this compound on rat organotypic hippocampal slices, researchers found that the compound influenced the activation of key signaling pathways related to neuroprotection. The study measured cell death and expression levels of signaling proteins (e.g., p-AKT and p-PKA), demonstrating the compound's potential neuroprotective properties against excitotoxicity induced by kainic acid .
Case Study: Antimicrobial Properties
Another study evaluated various benzamide derivatives for their antimicrobial activity. While specific data on this compound was limited, related compounds exhibited significant inhibitory effects against both bacterial and fungal pathogens. This suggests a promising avenue for further research into its potential as an antimicrobial agent .
Comparison with Similar Compounds
The structural uniqueness of this compound differentiates it from similar compounds. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide | Different methoxy substitution pattern | Similar neuropharmacological effects |
| 3,5-Dimethoxy-N-(4-(morpholin-1-yl)phenethyl)benzamide | Morpholinyl substitution | Varying receptor interactions |
| 3,5-Dimethoxy-N-(4-(piperidin-1-yl)phenethyl)benzamide | Piperidinyl substitution | Potentially different binding affinities |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a 3,5-dimethoxybenzoyl chloride derivative with a phenethylamine intermediate containing a pyrrolidine substituent. A general approach includes refluxing the amine and acyl chloride in anhydrous ethanol or dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst presence. For example, flow chemistry systems (e.g., continuous reactors) may improve reproducibility and yield by maintaining precise control over reaction parameters .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify methoxy, pyrrolidine, and benzamide moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray Crystallography : Single-crystal analysis (if crystals are obtainable) to resolve bond angles and stereochemistry, as demonstrated for structurally related benzamides .
- HPLC-PDA : Purity assessment using reverse-phase HPLC with photodiode array detection, employing ammonium acetate buffers (pH 6.5) for mobile-phase compatibility .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy or HPLC.
- Stability : Conduct forced degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and oxidative stress (HO). Monitor degradation products using LC-MS.
- Lipophilicity : Measure logP values via octanol-water partitioning, critical for predicting membrane permeability .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved target binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs).
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify key residue interactions.
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using topological or 3D descriptors .
Q. What strategies resolve discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate primary findings with alternative methods (e.g., cell-free enzymatic assays vs. cell-based reporter systems).
- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as variations can alter compound ionization and activity .
- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to normalize inter-assay variability .
Q. How can structural modifications improve the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Test in liver microsome assays.
- Bioavailability : Modify the pyrrolidine substituent to enhance aqueous solubility (e.g., hydroxylation) while retaining target affinity.
- Prodrug Strategies : Synthesize ester or carbamate derivatives to improve oral absorption, followed by enzymatic cleavage in vivo .
Q. What experimental design principles apply to optimizing reaction scalability for gram-scale synthesis?
- Methodological Answer :
- DoE Approaches : Use fractional factorial designs to prioritize critical variables (e.g., temperature, catalyst loading).
- Flow Chemistry : Implement continuous-flow systems for safer handling of exothermic reactions and improved mixing efficiency .
- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How can researchers elucidate the compound’s mechanism of action using biochemical assays?
- Methodological Answer :
- Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
- Pathway Analysis : Perform phosphoproteomics or RNA-seq on treated cell lines to identify downstream signaling effects.
- Mutagenesis Studies : Engineer point mutations in putative binding domains (e.g., ATP-binding pockets) to validate interaction sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
